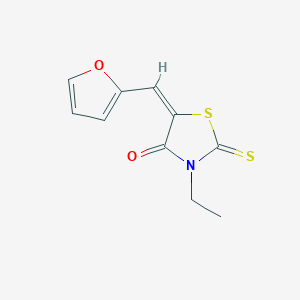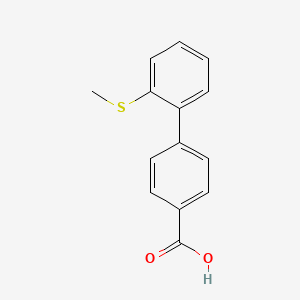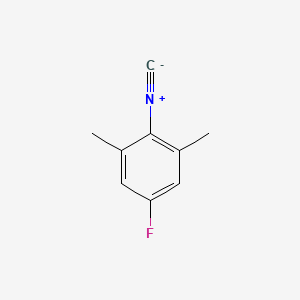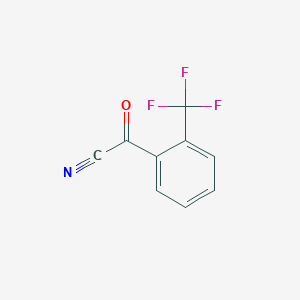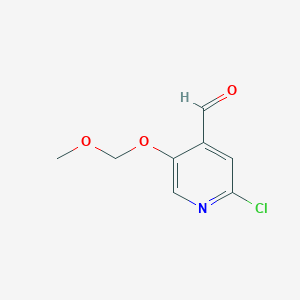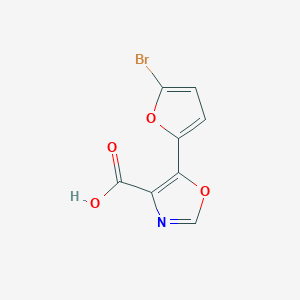
5-(5-Bromo-furan-2-yl)-oxazole-4-carboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromofuran-2-carboxylic acid is a furan compound . Furans are oxygen-containing heterocyclic organic compounds that are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of an amine with a carbonyl chloride, followed by treatment with phosphorus pentasulfide to afford a carbothioamide, which is then oxidized to form the desired compound .Molecular Structure Analysis
The molecular structure of these types of compounds typically includes a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, such as electrophilic substitution reactions including nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 5-Bromofuran-2-carboxylic acid has a molecular weight of 190.98 and is soluble in water .Mechanism of Action
Safety and Hazards
The safety and hazards associated with these compounds can also vary. For example, 5-Bromofuran-2-carboxylic acid has a hazard statement of “H302-H315-H319-H335”, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-(5-bromofuran-2-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO4/c9-5-2-1-4(14-5)7-6(8(11)12)10-3-13-7/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRAHOFPHBPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=C(N=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propanoic acid](/img/structure/B6325062.png)
![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)

